3,5-Dimethylphenyl 2-methoxy-5-methylbenzenesulfonate
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Overview
Description
3,5-Dimethylphenyl 2-methoxy-5-methylbenzenesulfonate is an organic compound with the molecular formula C16H18O4S It is a derivative of benzenesulfonic acid, where the sulfonate group is esterified with 3,5-dimethylphenyl and 2-methoxy-5-methylbenzene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethylphenyl 2-methoxy-5-methylbenzenesulfonate typically involves the esterification of benzenesulfonic acid derivatives. One common method is the reaction of 3,5-dimethylphenol with 2-methoxy-5-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethylphenyl 2-methoxy-5-methylbenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The aromatic rings can be hydrogenated under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Hydrogenated aromatic compounds.
Scientific Research Applications
3,5-Dimethylphenyl 2-methoxy-5-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dimethylphenyl 2-methoxy-5-methylbenzenesulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The aromatic rings may also participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethylphenyl benzenesulfonate
- 2-Methoxy-5-methylbenzenesulfonate
- 3,5-Dimethylphenyl 4-methoxybenzenesulfonate
Uniqueness
3,5-Dimethylphenyl 2-methoxy-5-methylbenzenesulfonate is unique due to the presence of both 3,5-dimethylphenyl and 2-methoxy-5-methylbenzene groups. This dual substitution pattern provides distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
(3,5-dimethylphenyl) 2-methoxy-5-methylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4S/c1-11-5-6-15(19-4)16(10-11)21(17,18)20-14-8-12(2)7-13(3)9-14/h5-10H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQFUTSSCAKQSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=CC(=CC(=C2)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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